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Compound of Interest

Compound Name: 2-lodophenol

Cat. No.: B132878

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-iodophenol
(o-iodophenol), a key intermediate in organic synthesis. The document presents nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular
format, accompanied by detailed experimental protocols and a logical workflow for spectral

analysis.

Quantitative Spectral Data

The following tables summarize the key spectral data for 2-iodophenol.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts and Coupling Constants for 2-lodophenol.
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] Chemical Shift (5, o Coupling

Proton Assignment Multiplicity
ppm) Constants (J, Hz)

H-6 7.650 dd J=8.0,14
H-4 7.234 ddd J=8.2,72,15
H-3 6.992 dd J=8.2,0.2
H-5 6.670 ddd J=8.0,7.2,15
-OH 5.34 S

[Data sourced from
ChemicalBook.[1][2]]

13C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts for 2-lodophenol.

Carbon Assignment Chemical Shift (o, ppm)
C-1 (C-OH) 155.1

C-6 139.6

C-4 129.5

C-5 122.5

C-3 115.6

C-2 (C-) 85.9

[Data sourced from SpectraBase.[3]]

Mass Spectrometry Data

Table 3: Mass Spectrometry Fragmentation Data for 2-lodophenol.
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miz Relative Intensity (%) Proposed Fragment
220 100 [M]* (Molecular lon)
93 ~40 M - 1]+

65 ~80 [CsHs]*

39 ~35 [C3Hs]*

[Data sourced from NIST
WebBook and PubChem.[4][5]]

Infrared (IR) Spectral Data

Table 4: Key Infrared Absorption Bands for 2-lodophenol.

Wavenumber (cm~?) Functional Group Assignment
~3500 (broad) O-H stretch (phenolic)

~3050 C-H stretch (aromatic)

~1580, 1470, 1440 C=C stretch (aromatic ring)

~1280 C-O stretch (phenolic)

~750 C-H bend (ortho-disubstituted aromatic)

[Data sourced from NIST WebBook.[6]]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of 2-iodophenol (approximately 10-20 mg for *H NMR, 50-
100 mg for 3C NMR) was dissolved in approximately 0.5-0.7 mL of deuterated chloroform
(CDCIs). A small amount of tetramethylsilane (TMS) was added as an internal standard (6 =
0.00 ppm). The solution was transferred to a 5 mm NMR tube.
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 Instrumentation: *H and 3C NMR spectra were acquired on a 400 MHz NMR spectrometer.

[1](21[7]

e 1H NMR Acquisition: The spectrum was acquired at room temperature. A standard pulse
sequence was used, and the data was processed with Fourier transformation.

e 13C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence
to simplify the spectrum to single lines for each carbon environment. A sufficient number of
scans were accumulated to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas
chromatograph (GC-MS) to ensure purity and vaporization.

« lonization: Electron lonization (EI) was used, with an electron energy of 70 eV.[8] This hard
ionization technique leads to the formation of a molecular ion and characteristic fragment
ions.

e Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a
mass analyzer.

o Detection: The abundance of each ion was measured by a detector to generate the mass
spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: The IR spectrum was obtained from a solution of 2-iodophenol. The
sample was dissolved in carbon tetrachloride (CClas) for the 3800-1330 cm~1 region and in
carbon disulfide (CSz) for the 1330-400 cm~1 region.[6]

e Instrumentation: The spectrum was recorded on a dispersive IR spectrometer.[6]

» Data Acquisition: The instrument measures the absorption of infrared radiation at different
wavenumbers, resulting in a spectrum of transmittance or absorbance versus wavenumber.

Visualization of Spectral Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
an organic compound like 2-iodophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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